(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid
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Overview
Description
(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid is a heterocyclic compound that features a boronic acid functional group attached to a pyrrolo[3,2-b]pyridine core. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
The primary targets of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
this compound interacts with FGFRs, inhibiting their activity. This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The interaction of this compound with FGFRs affects the FGFR signaling pathway. This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is noted that one of the derivatives of this compound, referred to as “compound 4h”, has a low molecular weight, which would be beneficial to its bioavailability and subsequent optimization .
Result of Action
The action of this compound results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, it has been reported to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of these cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, it is recommended that this compound be stored in an inert atmosphere at 2-8°C .
Biochemical Analysis
Biochemical Properties
(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid has been reported to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Cellular Effects
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with FGFRs. Upon binding, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid typically involves the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through various methods, such as cyclization reactions involving pyridine derivatives and suitable reagents.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via borylation reactions, often using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation processes, optimized for high yield and purity. These processes typically employ continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrrolo[3,2-b]pyridine derivatives.
Scientific Research Applications
(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules via Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Comparison with Similar Compounds
(1H-Pyrrolo[2,3-b]pyridine): Another heterocyclic compound with a similar core structure but different substitution patterns.
(1H-Pyrazolo[3,4-b]pyridine): A related compound with a pyrazole ring fused to a pyridine ring.
Uniqueness: (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and makes it a valuable intermediate in cross-coupling reactions. Its ability to form reversible covalent bonds with biological targets also distinguishes it from other similar compounds, enhancing its potential in drug discovery and development.
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-6-ylboronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)5-3-7-6(10-4-5)1-2-9-7/h1-4,9,11-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRZVSHODUJUIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CN2)N=C1)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737399 |
Source
|
Record name | 1H-Pyrrolo[3,2-b]pyridin-6-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50737399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253911-17-9 |
Source
|
Record name | 1H-Pyrrolo[3,2-b]pyridin-6-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50737399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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